 methanone hydrochloride CAS No. 1236260-66-4](/img/structure/B1398356.png)
[4-(2-Hydroxyethyl)-1-piperazinyl](2-pyrrolidinyl) methanone hydrochloride
Descripción general
Descripción
“4-(2-Hydroxyethyl)-1-piperazinyl methanone hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O2 . It is a product offered for research and development use .
Synthesis Analysis
The synthesis of similar compounds involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.76428 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .Aplicaciones Científicas De Investigación
Biopolymer Production and Environmental Applications
Poly-3-Hydroxybutyrate Production by Methanotrophic Bacteria
Methanotrophic bacteria are investigated for their ability to produce poly-3-hydroxybutyrate (PHB), a biodegradable polymer with similar properties to conventional polymers. This research highlights the potential of methanotrophs, which use methane as a carbon and energy source, for environmentally friendly polymer production (Kubaczyński, Pytlak, & Stępniewska, 2019).
Pharmacological Activities of Derivative Compounds
Paeonol and Its Derivatives
Paeonol, a compound with pharmacological activities such as antibacterial, anti-inflammatory, and antioxidant effects, has been the focus of structural modification studies. Derivatives of paeonol exhibit enhanced pharmacological activities, showcasing the potential for chemical derivatives to possess significant biological effects (Wang et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Dipeptidyl Peptidase IV Inhibitors
The development of dipeptidyl peptidase IV (DPP IV) inhibitors is a significant area in the treatment of type 2 diabetes mellitus. Research into DPP IV inhibitors, which includes a variety of chemical groups such as pyrrolidines, piperidines, and piperazines, underscores the importance of chemical derivatives in designing effective therapeutic agents (Mendieta, Tarragó, & Giralt, 2011).
Environmental Estrogenic Compounds and Their Effects
Methoxychlor as an Environmental Estrogen Model
The study of methoxychlor, a pesticide with proestrogenic activity, provides insights into the effects of environmental estrogens on reproduction and development. Understanding the metabolic conversion of such compounds to their active forms and their biological impacts could be relevant for assessing the risks of related chemical structures in the environment (Cummings, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c15-9-8-13-4-6-14(7-5-13)11(16)10-2-1-3-12-10;/h10,12,15H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVYFZBEVYLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxyethyl)-1-piperazinyl](2-pyrrolidinyl) methanone hydrochloride | |
CAS RN |
1236260-66-4 | |
| Record name | Methanone, [4-(2-hydroxyethyl)-1-piperazinyl]-2-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236260-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



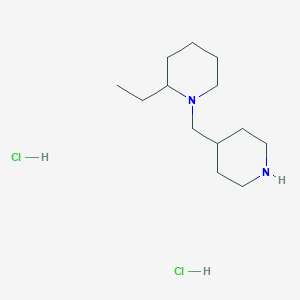
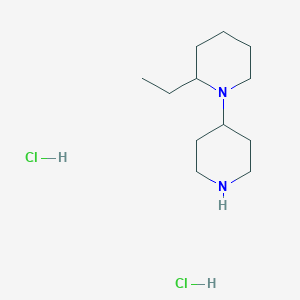
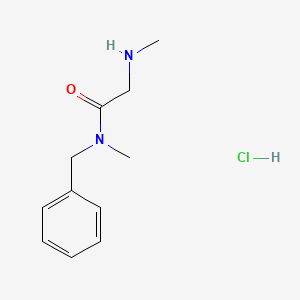
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
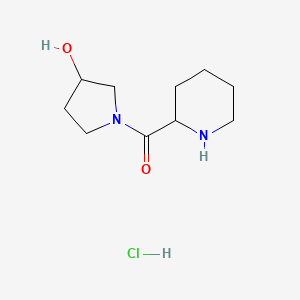
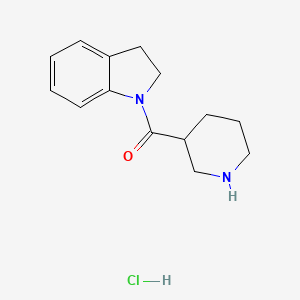
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
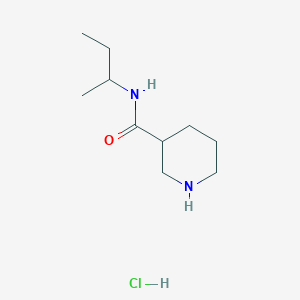
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
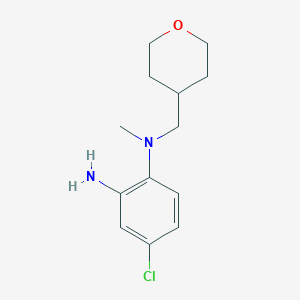
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)